

# (Z)-Pent-2-enyl butyrate chemical properties and structure

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## Compound of Interest

Compound Name: (Z)-Pent-2-enyl butyrate

Cat. No.: B15176332

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## An In-depth Technical Guide to (Z)-Pent-2-enyl butyrate

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **(Z)-Pent-2-enyl butyrate**. The information is intended for researchers, scientists, and professionals in drug development and the chemical industry.

## Chemical Structure and Identification

**(Z)-Pent-2-enyl butyrate** is an organic compound classified as an ester of butyric acid and (Z)-2-penten-1-ol. Its structure is characterized by a nine-carbon chain with a cis-configured double bond.

Table 1: Structural and Identification Data for **(Z)-Pent-2-enyl butyrate**

Identifier	Value
IUPAC Name	[(Z)-pent-2-enyl] butanoate[1]
Synonyms	(Z)-2-penten-1-yl butyrate, cis-2-pentenyl butyrate, (2Z)-2-Pentenyl butyrate[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>2</sub> [1][4]
SMILES	CCCC(=O)OC/C=C\CC[1][4]
InChI Key	ZZHQHHZVZDBPNY-WAYWQWQTSA-N[1]
CAS Number	42125-13-3[1][2][3]
PubChem CID	5366233[1]

## Physicochemical Properties

The physical and chemical properties of **(Z)-Pent-2-enyl butyrate** are summarized in the table below. These properties are essential for its handling, application, and analysis.

Table 2: Physicochemical Properties of **(Z)-Pent-2-enyl butyrate**

Property	Value
Molecular Weight	156.22 g/mol [1][4]
Appearance	Colorless to pale yellow clear liquid (estimated) [2]
Boiling Point	195.00 to 196.00 °C @ 760.00 mm Hg (estimated)[2]
Flash Point	165.00 °F (73.60 °C) (estimated)[2]
Vapor Pressure	0.409000 mmHg @ 25.00 °C (estimated)[2]
Solubility	Soluble in alcohol; water, 158.9 mg/L @ 25 °C (estimated)[2]
logP (o/w)	3.127 (estimated)[2]

## Organoleptic Properties

**(Z)-Pent-2-enyl butyrate** is primarily used in the flavor and fragrance industry due to its distinct aroma profile.

Table 3: Odor Profile of **(Z)-Pent-2-enyl butyrate**

Odor Type	Description
Primary	Fruity, Green <sup>[4]</sup>
Secondary	Apple, Pineapple, Tropical, Banana, Sweet, Pear <sup>[4]</sup>

## Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **(Z)-Pent-2-enyl butyrate** is not readily available in the surveyed literature. However, a general method for its synthesis can be inferred from standard esterification procedures, particularly the Fischer esterification.

### General Synthesis of (Z)-Pent-2-enyl butyrate via Fischer Esterification

This process involves the acid-catalyzed esterification of (Z)-2-penten-1-ol with butyric acid.

Materials:

- (Z)-2-penten-1-ol
- Butyric acid
- A strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
- An organic solvent capable of forming an azeotrope with water (e.g., toluene, cyclohexane)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)

#### Procedure:

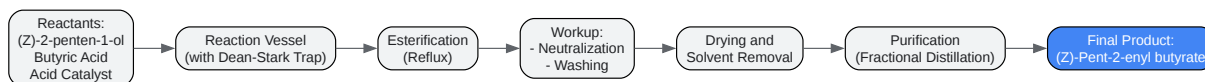
- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of (Z)-2-penten-1-ol and butyric acid in the chosen organic solvent.
- **Catalysis:** Add a catalytic amount of the strong acid to the mixture.
- **Reflux:** Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the ester.
- **Monitoring:** Monitor the reaction progress by observing the amount of water collected or by using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Drying and Solvent Removal:** Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by fractional distillation under reduced pressure to obtain pure **(Z)-Pent-2-enyl butyrate**.

## Spectroscopic Data

Detailed spectral data such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectra for **(Z)-Pent-2-enyl butyrate** are referenced in databases like PubChem, but the actual spectra and peak assignments are not publicly detailed.<sup>[1]</sup> Researchers would typically need to acquire this data experimentally or through specialized chemical data providers.

## Visualizations

As a flavor and fragrance compound, **(Z)-Pent-2-enyl butyrate** is not known to be involved in complex biological signaling pathways. Therefore, a diagram illustrating the general synthesis workflow is provided below.



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Caption: General workflow for the synthesis of **(Z)-Pent-2-enyl butyrate**.

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